3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione
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Overview
Description
3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that features a fused pyrrole and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid (pTSA). This reaction proceeds through the formation of carbon-carbon and carbon-oxygen bonds, leading to the desired oxazine ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione serves as a building block for the synthesis of more complex molecules. Its unique ring structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antioxidant and antitumor activities, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antitumor applications, it may interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine: Similar in structure but lacks the methyl group at the 3-position.
Pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones: Differ in the oxidation state and functional groups attached to the ring system.
Uniqueness
3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the 3-position can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a unique fused ring system, which contributes to its pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H7NO2. The structure includes a pyrrole ring fused with an oxazine moiety, which is critical for its biological interactions. The crystal structure analysis shows that all non-hydrogen atoms are essentially planar with weak intermolecular interactions contributing to its stability in solid-state forms .
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antagonism of mGluR5 Receptors : Analogues of this compound have been synthesized and tested as non-competitive antagonists of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in several neurological disorders, making these compounds potential candidates for therapeutic applications in conditions such as anxiety and depression .
- Cytotoxicity : In vitro studies have shown that derivatives of pyrrolo compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and disruption of cellular homeostasis.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects were attributed to its ability to modulate glutamate signaling pathways and reduce excitotoxicity .
- Antimicrobial Activity : Another investigation revealed that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Data Tables
Properties
IUPAC Name |
3-methyl-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-7(10)9-4-2-3-6(9)8(11)12-5/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGFVXUPQCPCHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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